Di-p-methylbenzylidenesorbitol
Overview
Description
Di-p-methylbenzylidenesorbitol is a chemical compound with the molecular formula C22H26O6 . It is also known by the synonym GEL ALL MD .
Synthesis Analysis
The synthesis of this compound involves the use of sorbitol-based clarifiers . In a study, 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN) was used as the clarifying agent . The influence of injection pressure on the optical properties of polypropylene (PP) was investigated . The crystallization behavior and morphological changes of transparent PP under different injection pressures were studied .Molecular Structure Analysis
This compound has a butterfly-like amphiphilic molecular structure with hydrophobic phenyl groups and hydrophilic hydroxyl groups . It is derived from a sugar alcohol, D-glucitol . Other examples of sorbitol derivatives include 1,3:2,4-di(3,4-dimethylbenzylidene)sorbitol (DMDBS), and 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.44 g/mol . It has a melting point of 247.0-247.8℃ . It is slightly soluble in DMSO when heated .Scientific Research Applications
Adsorption Properties
- Water Purification : Di-p-methylbenzylidenesorbitol (MDBS) has applications in water purification. A study by (Chen et al., 2017) demonstrated the use of magnetic nanoparticles with phenyl groups for the adsorption of parabens, indicating potential applications in removing contaminants from water.
Self-Assembly and Organogel Formation
- Organogel Networks : MDBS is known for its ability to induce self-assembly in various organic solvents, forming organogels. This property was explored in a study where the network architectures of organogels were tuned using geometric confinement and varying gelator concentrations, as reported by (Chen et al., 2008).
Catalysis and Biosensing
- Enzyme Mimics and Biosensing : Another application of MDBS derivatives is in the field of enzyme mimics or nanoenzymes. A study by (Chen et al., 2017) on N,N'-Di-carboxy methyl perylene diimide (PDI) functionalized CuO nanocomposites, which exhibited peroxidase-like activity, suggests potential uses in visual biosensing of hydrogen peroxide and glucose.
Corrosion Inhibition
- Corrosion Inhibition : Schiff bases of ethylenediamine, including derivatives like ethylenediamine N, N' -di( p-methoxybenzylidene), have been investigated as corrosion inhibitors for zinc in sulphuric acid, as noted in (Agrawal et al., 2004).
Advanced Applications and Future Potentials
- Advanced Materials and Future Applications : The history and future potential of MDBS as a low-molecular-weight gelator in advanced materials are explored in a comprehensive review by (Okesola et al., 2015). This review highlights the diverse applications of MDBS, ranging from personal care products to high-tech applications like environmental remediation and tissue engineering.
Safety and Hazards
Mechanism of Action
Target of Action
Di-p-methylbenzylidenesorbitol, also known as 1,3:2,4-Di-p-methylbenyliedene sorbitol, primarily targets crystalline polymers . It is widely used as a nucleating agent in these polymers to increase the nucleation rates and change the optical properties for industrial use .
Mode of Action
The interaction of this compound with its targets involves a unique nanoscopic self-assembly behavior . This compound can significantly accelerate the crystallization process of syndiotactic polypropylene (sPP), a type of crystalline polymer . It promotes the increase of ttgg conformers rather than the decrease of tttt conformers .
Biochemical Pathways
The affected pathways involve the transformation of conformers during the crystallization process of sPP . This compound stabilizes the ttgg conformers, inducing these conformers to pre-orientate and aggregate into helical conformation sequences as initial nuclei quickly and early to promote the sPP crystallization .
Pharmacokinetics
Its impact on bioavailability is evident in its ability to enhance the crystallization process of spp .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of nanofibrils during heating . The self-assembly behaviors of this compound can be tuned by altering different heat treatments . It leads to the formation of complex structures of this compound and poly (vinylidene fluoride) (PVDF), resulting in nanofibrils of varying sizes .
Action Environment
Environmental factors, such as heat treatments, significantly influence the action, efficacy, and stability of this compound . For instance, a rapid heating rate leads to larger complex structures of this compound and PVDF, while a slow heating rate results in smaller complex structures .
properties
IUPAC Name |
(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3/t17-,18+,19-,20-,21?,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAFKEDMOAMGAK-RLCYQCIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC=C(C=C4)C)[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051381 | |
Record name | Di-p-methylbenzylidenesorbitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81541-12-0, 54686-97-4 | |
Record name | 1,3:2,4-Di(p-methylbenzylidene)sorbitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81541-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-p-methylbenzylidenesorbitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081541120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di-p-methylbenzylidenesorbitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucitol, bis-O-[(4-methylphenyl)methylene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI-P-METHYLBENZYLIDENESORBITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00YK2U88F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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